molecular formula C20H23FN4O2S B2360923 2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone CAS No. 1903698-72-5

2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2360923
CAS RN: 1903698-72-5
M. Wt: 402.49
InChI Key: ZKMSBTBROZCXBI-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23FN4O2S and its molecular weight is 402.49. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

Compounds derived from a similar structure, specifically 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, have shown potential in antiviral activities. Such compounds, after undergoing several reactions, exhibited notable anti-HSV1 and anti-HAV-MBB activities (Attaby et al., 2006).

Antimycobacterial Properties

Fluorinated benzothiazolo imidazole compounds, which share structural similarities, demonstrated promising antimicrobial properties. These compounds were found effective against certain microbes, suggesting potential uses in antimicrobial therapies (Sathe et al., 2011).

Role in Heterocyclic Synthesis

The compound is a crucial intermediate in the synthesis of various heterocyclic derivatives. Such derivatives include novel N-cycloalkanes, morpholine, piperazines, and pyrazole, indicating its importance in pharmaceutical and chemical research (Ho & Suen, 2013).

Anticancer Activity

Related compounds, specifically piperazine-2,6-dione derivatives, have shown significant anticancer activity. These derivatives, synthesized through specific reactions, were effective against various cancer cell lines, suggesting potential applications in cancer therapy (Kumar et al., 2013).

Electrochemical Synthesis

The compound's derivatives have been synthesized using electrochemical methods, indicating its relevance in green chemistry and innovative synthesis techniques (Amani & Nematollahi, 2012).

Docking Studies

Piperazine-1-yl-1H-indazole derivatives, which are structurally related, have been synthesized and subjected to docking studies. These studies are critical in understanding the interaction of such compounds with biological targets, aiding drug development (Balaraju et al., 2019).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O2S/c21-15-4-6-17(7-5-15)28-14-19(26)23-9-11-24(12-10-23)20(27)18-13-16-3-1-2-8-25(16)22-18/h4-7,13H,1-3,8-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMSBTBROZCXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)CSC4=CC=C(C=C4)F)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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